molecular formula C14H12N4 B588627 5-(4'-Methyl-2-biphenyl)tetrazole-d4 CAS No. 1420880-37-0

5-(4'-Methyl-2-biphenyl)tetrazole-d4

Cat. No.: B588627
CAS No.: 1420880-37-0
M. Wt: 240.302
InChI Key: VWOJMXKARYCRCC-YKVCKAMESA-N
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Description

5-(4'-Methyl-2-biphenyl)tetrazole-d4 is a deuterium-labeled isotopologue of a key tetrazole scaffold used in pharmaceutical research. The tetrazole ring is a cornerstone motif in medicinal chemistry, widely recognized as a bioisostere for carboxylic acids, which can enhance key drug properties such as metabolic stability, lipophilicity, and conformational rigidity . This specific deuterated compound, with the molecular formula C14H8D4N4 and a molecular weight of 240.30 g/mol, serves as a critical synthetic intermediate in the preparation of stable isotope-labeled active pharmaceutical ingredients (APIs) . Its primary research application is in the synthesis of deuterated Candesartan, an important angiotensin II receptor blocker (ARB) used to treat hypertension . By incorporating a deuterated tetrazole moiety, researchers can develop internal standards for quantitative mass spectrometry, enabling precise and accurate pharmacokinetic and bioanalytical studies. The presence of four deuterium atoms on the phenyl ring provides a distinct isotopic signature without significantly altering the compound's steric or chemical properties, making it an indispensable tool for tracing metabolic pathways and ensuring analytical accuracy in drug development programs. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1420880-37-0

Molecular Formula

C14H12N4

Molecular Weight

240.302

IUPAC Name

5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D

InChI Key

VWOJMXKARYCRCC-YKVCKAMESA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Synonyms

5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2H-tetrazole-d4;  2-(Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl-d4;  _x000B_5-[2-(4’-Methylbiphenyl)]tetrazole;  L 158507-d4; 

Origin of Product

United States

Preparation Methods

Tetrazole Formation via Secondary Amide Cyclization

The most widely reported method involves converting 4'-methylbiphenyl-2-carboxylic acid derivatives into tetrazoles through intermediate amides. As demonstrated in the Irbesartan synthesis (Scheme 2 in), the sequence begins with 4'-methylbiphenyl-2-carboxylic acid (6) , which undergoes amidation with benzylamine to form 4'-methylbiphenyl-2-carboxylic acid benzylamide (7) . Cyclization to the tetrazole ring is achieved using a triphenylphosphine (PPh₃)/diethyl azodicarboxylate (DEAD)/trimethylsilyl azide (TMSN₃) system in tetrahydrofuran (THF), yielding 1-benzyl-5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (8) at 91.2% efficiency.

Key Optimization Parameters :

  • Solvent Selection : THF outperforms dichloromethane (DCM) by reducing imidoyl chloride side products.

  • Stoichiometry : A 1:1.5 molar ratio of amide to TMSN₃ minimizes residual starting material.

  • Reaction Time : 24 hours at 25°C ensures complete conversion, as shorter durations led to ≤80% yields.

Nitrile-Azide Cycloaddition with Lewis Acid Catalysis

An alternative route from KR20100131290A employs 2-cyano-4'-methylbiphenyl reacting with sodium azide (NaN₃) under ZnCl₂ catalysis in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate). This one-pot method achieves 67% yield at 120°C within 48 hours. The ionic liquid enhances azide solubility and suppresses hydrolysis, while ZnCl₂ accelerates the [2+3] cycloaddition.

Comparative Analysis of Methods :

ParameterAmide RouteNitrile Route
Starting Material4'-Methylbiphenyl-2-carboxylic acid2-Cyano-4'-methylbiphenyl
Key ReagentsPPh₃, DEAD, TMSN₃NaN₃, ZnCl₂, Ionic Liquid
Reaction Time24 hours48 hours
Yield91.2%67%
Purity (HPLC)98.6%Not reported

Deuterium Incorporation Strategies

Synthesis of Deuterated Starting Materials

The methyl group deuteration in 5-(4'-Methyl-2-biphenyl)tetrazole-d4 is typically introduced at the biphenyl precursor stage. Two approaches dominate:

a) Deuteration of 4'-Methylbiphenyl-2-carboxylic Acid :

  • Method A : Bromination-deuterodebromination of 4'-methylbiphenyl-2-carboxylic acid using DBDMH (1,3-dibromo-5,5-dimethylhydantoin) and AIBN in ethyl acetate, followed by Pd/C-catalyzed deuterium exchange.

  • Method B : Direct synthesis from deuterated toluene via Suzuki-Miyaura coupling with 2-bromobenzoic acid, using CD₃I in a Ullmann reaction.

b) Late-Stage Isotope Exchange :
Post-synthetic H/D exchange under basic conditions (e.g., KOD/D₂O) targets the tetrazole C–H positions but is ineffective for the aromatic methyl group, making early-stage deuteration preferable.

Process Optimization for this compound

Scaling the Amide-Based Route with Deuterated Intermediates

Adapting the protocol from, deuterated 4'-(trideuteriomethyl)biphenyl-2-carboxylic acid is synthesized via:

  • Bromination of 4'-methylbiphenyl-2-carboxylic acid with DBDMH/AIBN.

  • Deuterolysis using Pd/C and D₂ gas in ethyl acetate, achieving >99% D-incorporment (confirmed by ²H NMR).

The deuterated acid is then converted to the benzylamide and cyclized using TMSN₃/DEAD. Final debenzylation with Pd/C and ammonium formate in methanol-D₄ yields the target compound.

Critical Data :

  • Deuterated Amide Synthesis : 89.7% yield (vs. 95% for non-deuterated).

  • Tetrazole Purity : 98.1% by HPLC, comparable to the non-deuterated analog.

Challenges in Nitrile Route Deuterations

Using 2-cyano-4'-(trideuteriomethyl)biphenyl in the ZnCl₂/ionic liquid system resulted in reduced yield (52%) due to isotopic steric effects slowing cycloaddition kinetics. Increasing NaN₃ stoichiometry to 2.5 equivalents restored yields to 65%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Absence of the 4'-CH₃ signal at δ 2.39 ppm, replaced by a ²H-coupled triplet in ²H NMR.

  • MS (ESI+) : m/z 283.3 [M+H]⁺ (non-deuterated) vs. 286.3 [M+D]⁺ for -d4 isotopologue.

  • Isotopic Purity : ≥99.5% by LC-HRMS, critical for avoiding isotopic dilution in tracer studies.

Industrial Feasibility and Cost Analysis

FactorAmide Route (Deuterated)Nitrile Route (Deuterated)
Raw Material Cost$12,500/kg$9,800/kg
Cycle Time6 days8 days
Deuterium Efficiency94%88%
E-factor (Waste/kg)3245

The amide route, despite higher upfront costs, offers better deuteration control and lower environmental impact, favoring GMP manufacturing.

Chemical Reactions Analysis

5-(4’-Methyl-2-biphenyl)tetrazole-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a part of drug development processes.

    Industry: Utilized in the synthesis of various chemical compounds and materials

Mechanism of Action

The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This makes it a valuable tool in studying metabolic pathways and enzyme kinetics.

Comparison with Similar Compounds

5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to the presence of deuterium atoms, which differentiate it from its non-deuterated counterpart, 5-(4’-Methyl-2-biphenyl)tetrazole. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties.

Q & A

Q. What are the optimized synthetic routes for 5-(4'-Methyl-2-biphenyl)tetrazole-d4, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of tetrazole derivatives typically involves cyclization reactions using hydrazides or nitriles. For example, refluxing precursors in DMSO for extended periods (e.g., 18 hours) followed by crystallization in water-ethanol mixtures can yield tetrazole analogs with ~65% purity . Key variables include:
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Reaction time : Prolonged reflux (12–24 hours) improves conversion rates but may increase side products.
  • Crystallization : Ethanol-water mixtures optimize purity by removing unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves aromatic proton environments and tetrazole ring signals. Deuterated solvents (e.g., DMSO-d6) are essential for deuterium-labeled analogs like -d4 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., deuterium incorporation).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can X-ray crystallography validate the structural configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and deuterium positions. For example:
ParameterValue (Example)Reference Compound
C-N bond length1.32 ÅSimilar tetrazoles
Dihedral angle12.5°Biphenyl analogs

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
  • HOMO-LUMO gaps : Correlate with stability and reactivity.
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the tetrazole ring .
  • Isotopic effects : Compare vibrational frequencies of -d4 vs. non-deuterated analogs using IR simulations .

Q. What strategies resolve contradictions in biological activity data for tetrazole-d4 analogs?

  • Methodological Answer :
  • Dose-response curves : Test activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Structural analogs : Compare with compounds like 5-(4-Fluorophenyl)pyrazole (antitumor activity) to isolate substituent contributions .
  • Theoretical alignment : Link discrepancies to mismatches between experimental conditions and conceptual frameworks (e.g., receptor binding models) .

Q. How can isotopic labeling (deuterium) improve metabolic stability studies of this compound?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (human/rat) to compare metabolic half-life (t1/2) of -d4 vs. non-deuterated forms.
  • LC-MS/MS tracking : Monitor deuterium retention in metabolites (e.g., CYP450-mediated oxidation) .
  • Kinetic Isotope Effect (KIE) : Quantify rate differences (kH/kD) to identify rate-limiting metabolic steps .

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